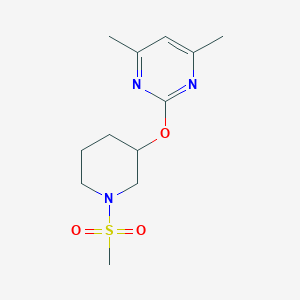

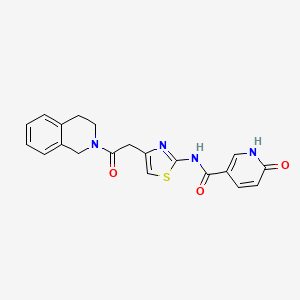

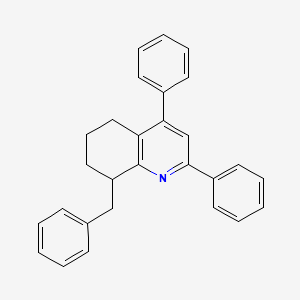

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance . Another compound, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide”, has a molecular weight of 285.29 g/mol.

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. This was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.

Chemical Reactions Analysis

These compounds participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.

Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of these compounds, affecting their solubility and stability.

Scientific Research Applications

Antitumor Properties

Preclinical Evaluation of Antitumor Prodrugs : This compound has shown significant antitumor properties. Amino acid conjugation has been used to address the limitations posed by the lipophilicity of 2-(4-aminophenyl)benzothiazoles, leading to the creation of water-soluble, chemically stable prodrugs. These prodrugs revert to their parent amine in vivo and exhibit potent cytocidal activity against specific human carcinoma cell lines (Bradshaw et al., 2002).

Synthesis and Anticancer Activity of Derivatives : Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activity against various human cancer cell lines, showing promise as potential anticancer agents (Kumbhare et al., 2014).

Neurotransmitter Analysis

- Fluorogenic Labeling for Neurotransmitter Analysis : 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a related compound, has been used as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis assays for amino acid neurotransmitters, improving limits of detection for neurotransmitters like glutamate and GABA (Klinker & Bowser, 2007).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Benzothiazole derivatives, including those with fluoro substituents, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds show promising results in providing stability and high inhibition efficiencies against steel corrosion (Hu et al., 2016).

Antimicrobial Activity

- Antimicrobial and Antifungal Activity : Synthesized benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities against a variety of bacterial and fungal strains. This indicates their potential use in treating microbial infections (Amnerkar et al., 2015).

Metabolic Stability Enhancement

- Improving Metabolic Stability : Investigations into various 6,5-heterocycles, including benzothiazoles, have been conducted to enhance metabolic stability. This research is crucial for the development of more effective pharmaceuticals (Stec et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-9-1-3-11-14(7-9)21-15(18-11)17-10-2-4-12-13(8-10)20-6-5-19-12/h1-4,7-8H,5-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSODNMPRORKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)

![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2960861.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)

![3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2960869.png)